Occurrence: 2,6-Dimethylquinoline is a natural constituent found in the roots of the plant Peucedanum praeruptorum [].
Medicinal Chemistry:
Cytochrome P450 Inhibition: Studies suggest 2,6-dimethylquinoline might act as a potential inhibitor of the enzyme cytochrome P450 1A2, which plays a crucial role in drug metabolism []. Inhibiting this enzyme could potentially affect the way the body processes certain medications. However, further research is needed to understand the extent and implications of this potential effect.
Organic Chemistry:
Synthetic Precursor: 2,6-Dimethylquinoline can serve as a building block for the synthesis of more complex molecules with potential applications in drug discovery and material science [].
Other Potential Applications:
Preliminary research suggests 2,6-dimethylquinoline might possess antimicrobial and anti-inflammatory properties, but more studies are necessary to confirm these findings and understand the underlying mechanisms [].
Origin: DMQ can be synthesized in a laboratory or potentially obtained from natural sources like coal tar []. However, specific isolation from natural products hasn't been extensively documented yet.
Significance: DMQ has gained interest in scientific research due to its potential applications in medicinal chemistry. Studies suggest it might possess various bioactivities, requiring further investigation [].
Molecular Structure Analysis
DMQ consists of a bicyclic aromatic ring system with a nitrogen atom in the second ring. Two methyl groups are attached at the 2nd and 6th positions of the core structure (C11H11N) [].
Notable aspects: The presence of the aromatic rings and the nitrogen atom contribute to DMQ's lipophilicity (fat-solubility) and potential for interaction with biological molecules []. The methyl groups might influence its reactivity and solubility compared to unsubstituted quinoline.
Solubility: Presumed to be slightly soluble in organic solvents due to its aromatic character and moderately soluble in water due to the presence of the nitrogen atom. However, specific data on solubility is lacking.
Stability: Data on stability is limited, but aromatic compounds with similar structures tend to be reasonably stable at room temperature.
Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.00 mmHg
Pictograms
Irritant
Other CAS
877-43-0
Wikipedia
2,6-dimethylquinoline
General Manufacturing Information
Quinoline, 2,6-dimethyl-: ACTIVE
Dates
Modify: 2023-08-15
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